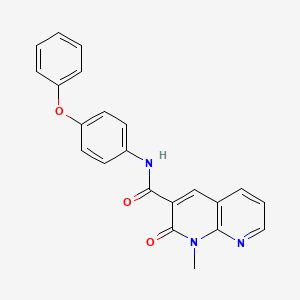

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2.

Properties

IUPAC Name |

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-25-20-15(6-5-13-23-20)14-19(22(25)27)21(26)24-16-9-11-18(12-10-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPUADOSAOSXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

- CB2 Receptor Affinity: JT11 and FG160a exhibit high CB2 selectivity (>100-fold over CB1) due to their 4-methylcyclohexyl amide and long alkyl chains, which optimize hydrophobic binding . The target compound’s 4-phenoxyphenyl group may enhance selectivity via steric hindrance against CB1.

- Antiviral Activity :

- Metabolic Stability :

- Imaging Applications :

Structure-Activity Relationships (SAR)

- Position 1 :

- Amide Substituents: Bulky groups (4-methylcyclohexyl, dicarba-closo-dodecaboranyl) improve CB2 selectivity and reduce off-target effects . Aryl groups with electron-withdrawing substituents (e.g., 4-phenoxyphenyl, 2,4-difluorobenzyl) enhance binding to hydrophobic pockets .

- Halogenation :

Key Research Findings

CB2 Agonists: JT11 and FG160a demonstrate nanomolar potency at CB2, with minimal cytotoxicity (Jurkat cell viability >90% at 10 µM) .

Antiviral Agents : Benzyloxy-substituted derivatives inhibit HIV integrase at submicromolar concentrations, though cytotoxicity (e.g., 9a, CC₅₀ = 15 µM) limits therapeutic windows .

Imaging Probes : LUZ5 derivatives exhibit high brain uptake (SUV = 2.5 at 60 min post-injection) in preclinical models, supporting their use in neuroinflammation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.